Capromorelin tartrate Capromorelin tartrate See also: Capromorelin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 193273-69-7
VCID: VC21111738
InChI: InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1
SMILES: CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C32H41N5O10
Molecular Weight: 655.7 g/mol

Capromorelin tartrate

CAS No.: 193273-69-7

Cat. No.: VC21111738

Molecular Formula: C32H41N5O10

Molecular Weight: 655.7 g/mol

* For research use only. Not for human or veterinary use.

Capromorelin tartrate - 193273-69-7

Specification

CAS No. 193273-69-7
Molecular Formula C32H41N5O10
Molecular Weight 655.7 g/mol
IUPAC Name N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1
Standard InChI Key MJGRJCMGMFLOET-MYPSAZMDSA-N
Isomeric SMILES CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Structure and Properties

Capromorelin tartrate is a growth hormone secretagogue with the chemical formula C₂₈H₃₅N₅O₄ - C₄H₆O₆ and a molecular weight of 655.7 g/mol . Also known as CP-424391-18 or CP-424391 tartrate, it represents the tartrate salt form of capromorelin (base formula: C₂₈H₃₅N₅O₄) .

The chemical name of capromorelin tartrate is 2-amino-N-[(1R)-2-[(3aR)-2,3,3a,4,6,7-hexahydro-2-methyl-3-oxo-3a-(phenylmethyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-2-methyl-propanamide, (2R,3R)-2,3-dihydroxybutanedioate .

Physical and Chemical Characteristics

Table 1. Physical and Chemical Properties of Capromorelin Tartrate

PropertyCharacteristicReference
Physical formSolid
ColorWhite to Light Yellow
Melting point>150°C (decomposition)
Water solubility20 mg/mL, clear solution
DMSO solubilitySoluble
Ethanol solubilitySoluble
pH valueNot applicable
Structural formulaC₂₈H₃₅N₅O₄ - C₄H₆O₆

The compound has four defined stereocenters and exhibits absolute stereochemistry . It exists as a crystalline solid that decomposes at temperatures above 150°C .

Pharmacodynamics

Capromorelin tartrate functions as a potent and selective ghrelin receptor agonist with a binding affinity (Ki) of 7 nM . The compound exerts its effects through two primary mechanisms related to its interaction with ghrelin receptors.

Mechanism of Action

Capromorelin tartrate binds to ghrelin receptors located in two key areas:

  • In the hypothalamus, where it stimulates appetite through the activation of neural pathways controlling feeding behavior

  • In the pituitary gland, where it promotes the secretion of growth hormone (GH)

The increased growth hormone secretion subsequently stimulates the release of insulin-like growth factor 1 (IGF-1) from the liver, which in turn promotes weight gain through anabolic effects on various tissues . In rat pituitary cell cultures, capromorelin has been shown to stimulate growth hormone release with an EC₅₀ of 3 nM, demonstrating its high potency .

Pharmacological Effects

The primary pharmacological effects of capromorelin tartrate include:

  • Increased food intake and appetite stimulation

  • Elevated serum growth hormone concentrations

  • Increased serum IGF-1 levels

  • Weight gain and prevention of weight loss

  • Enhanced gastric motility

In cats, capromorelin has been documented to increase food consumption, body weight, and serum IGF-1 concentrations . The compound demonstrated efficacy in increasing body weight by 6.8% compared to untreated controls after 55 days of treatment in cats with chronic kidney disease and unintended weight loss .

Pharmacokinetics

The pharmacokinetic profile of capromorelin tartrate has been characterized across multiple species, including cats, dogs, and humans. The compound exhibits relatively rapid absorption and elimination.

Absorption and Distribution

Following oral administration, capromorelin tartrate is rapidly absorbed with varying rates across species:

  • In cats: Absorption occurs rapidly with a Tmax of 0.5 hours in fasted conditions, followed by a second larger peak at 2 hours

  • In dogs: Absorption is similarly rapid with a Tmax of 0.83 hours (mean value)

  • In humans: Absorption kinetics show dose-dependent increases in plasma concentration

The binding of capromorelin to plasma proteins is moderate, with approximately 61% bound in cat plasma and 51% unbound in dog plasma . The protein binding appears to be concentration-independent over the range of 1 to 100 ng/ml .

Metabolism and Elimination

Table 2. Pharmacokinetic Parameters Across Species

ParameterCatsDogsHumansReference
Half-life (T₁/₂)0.9-1.0 hours1.19 hours2.5-3.1 hours
Clearance31.1 ml/min/kg18.9 ml/min/kg-
Volume of distribution1.6 L/kg2.0 L/kg-
Bioavailability34% at 3 mg/kg44%-
Tmax0.5 hours (fasted)0.83 hours-

Metabolism studies in vitro (human liver microsomes) and in vivo (rats) suggest that capromorelin is metabolized primarily by hepatic enzymes, specifically CYP3A4 and CYP3A5 . Following oral administration of radio-labeled capromorelin to dogs, excretion occurs via urine (37%) and feces (62%) within 72 hours .

Therapeutic Applications

Capromorelin tartrate has established therapeutic applications in veterinary medicine and has been investigated for potential human indications.

Veterinary Applications

Capromorelin tartrate is approved for use in veterinary medicine under the brand names Entyce (for dogs) and Elura/Eluracat (for cats) . Its primary indications include:

  • Appetite stimulation in dogs

  • Management of weight loss in cats, particularly those with chronic kidney disease and unintended weight loss

For dogs, the recommended dosage is 3 mg/kg (1.4 mg/lb) body weight administered orally once daily . The effectiveness of capromorelin has been demonstrated in laboratory and clinical field studies, with significant increases in food consumption and body weight compared to placebo controls .

Clinical Research Findings

Several key clinical studies have evaluated the efficacy and safety of capromorelin tartrate across different species and indications.

Veterinary Clinical Studies

In the primary efficacy field study in dogs, the success rate for capromorelin was significantly higher than placebo, with 68.6% of dogs administered capromorelin showing increased appetite compared to 44.6% in the vehicle control group (p = 0.0078) .

In cats with chronic kidney disease and ≥5% unintended body weight loss, capromorelin increased body weight by 6.8% compared to untreated controls after 55 days of treatment . The compound demonstrated consistent effects on increasing food consumption, body weight, and serum IGF-1 concentrations in cats .

Human Clinical Research

A single-center, single ascending dose study evaluated the pharmacokinetics and safety of capromorelin in participants with spinal cord injury compared to able-bodied volunteers . Participants received ascending oral doses (20, 50, and 100 mg) at least one week apart, with blood collections for pharmacokinetic analysis over 12 hours and safety evaluations at 1-week and 4-week follow-ups .

Key findings from this human study included:

  • No serious adverse events were recorded following any dose in either group

  • No abnormal blood pressure or heart rate changes were observed

  • Pharmacokinetic behavior was broadly similar between groups, with both exhibiting dose-dependent increases in Cmax and AUC0-∞

  • Spinal cord injury participants showed greater variance in pharmacokinetic parameters with a slightly delayed Tmax and half-life

Table 3. Human Pharmacokinetic Parameters from Single Ascending Dose Study

ParameterDoseValuePopulation
AUC20 mg97.9 ng × h/mLHealthy adult males
AUC50 mg254.6 ng × h/mLHealthy adult males
AUC100 mg527.8 ng × h/mLHealthy adult males
T₁/₂20 mg2.75 hHealthy adult males
T₁/₂50 mg2.54 hHealthy adult males
T₁/₂100 mg2.56 hHealthy adult males

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator